molecular formula C21H17N3O5S B3406551 Benzyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate CAS No. 332046-01-2

Benzyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No. B3406551
CAS RN: 332046-01-2
M. Wt: 423.4 g/mol
InChI Key: FZFBFFJCVVQTPM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzyl group would provide aromatic character, while the dihydropyridinyl group would introduce a cyclic structure. The cyano, hydroxy, and nitrophenyl groups would all contribute to the polarity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the hydroxy group could participate in condensation reactions, the cyano group could undergo transformations to carboxylic acids or amides, and the nitro group could be reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like cyano, hydroxy, and nitrophenyl would likely make the compound soluble in polar solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity, or investigating its biological activity .

properties

IUPAC Name

benzyl 2-[[5-cyano-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c22-11-17-16(15-8-4-5-9-18(15)24(27)28)10-19(25)23-21(17)30-13-20(26)29-12-14-6-2-1-3-7-14/h1-9,16H,10,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFBFFJCVVQTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)OCC2=CC=CC=C2)C#N)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate
Reactant of Route 2
Reactant of Route 2
Benzyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate
Reactant of Route 3
Reactant of Route 3
Benzyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate
Reactant of Route 4
Benzyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate
Reactant of Route 5
Benzyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate
Reactant of Route 6
Benzyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate

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